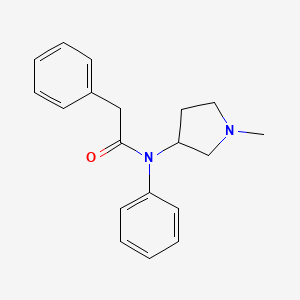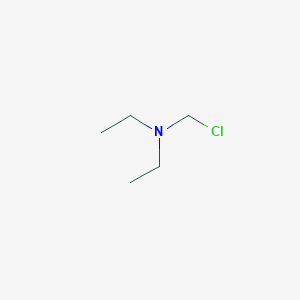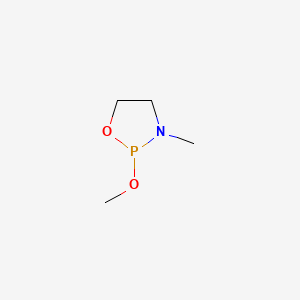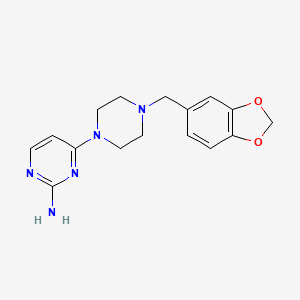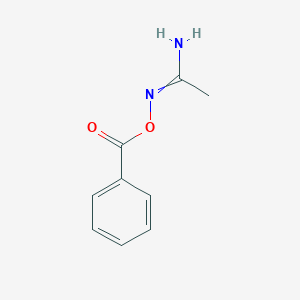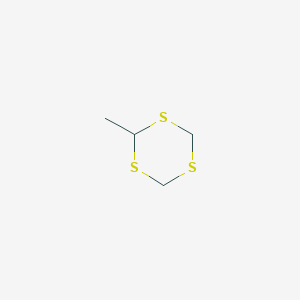
2-Methyl-1,3,5-trithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3,5-trithiane is an organic compound with the molecular formula C4H8S3 It is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde This compound consists of a six-membered ring with alternating methylene bridges and thioether groups, with a methyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,5-trithiane can be synthesized through the reaction of formaldehyde with hydrogen sulfide in the presence of a catalyst. The reaction typically involves the following steps:
- Formaldehyde reacts with hydrogen sulfide to form thioformaldehyde.
- Thioformaldehyde undergoes trimerization to form 1,3,5-trithiane.
- Methylation of 1,3,5-trithiane yields this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thioformaldehyde derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioformaldehyde derivatives.
Substitution: Various substituted trithiane derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1,3,5-trithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the synthesis of advanced materials and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3,5-trithiane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form coordination complexes with metal ions, influencing the reactivity and stability of the compound. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in biological and chemical systems.
Comparación Con Compuestos Similares
1,3,5-Trithiane: The parent compound, which lacks the methyl group.
Trithioacetone: A derivative with three methyl groups attached to the carbon atoms.
Hexamethyl-1,3,5-trithiane: Another derivative with six methyl groups.
Uniqueness: 2-Methyl-1,3,5-trithiane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methyl group influences its steric and electronic properties, making it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
24614-75-3 |
|---|---|
Fórmula molecular |
C4H8S3 |
Peso molecular |
152.3 g/mol |
Nombre IUPAC |
2-methyl-1,3,5-trithiane |
InChI |
InChI=1S/C4H8S3/c1-4-6-2-5-3-7-4/h4H,2-3H2,1H3 |
Clave InChI |
ANANHBWJLKVNBB-UHFFFAOYSA-N |
SMILES canónico |
CC1SCSCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


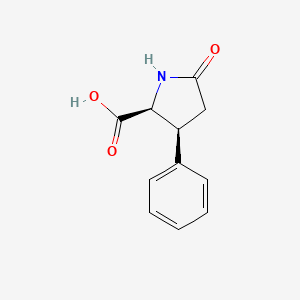


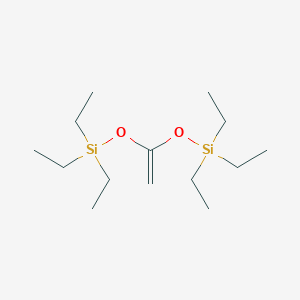
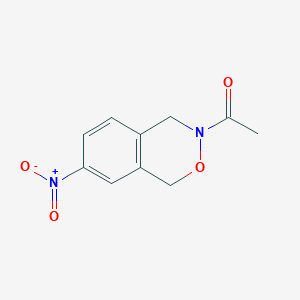
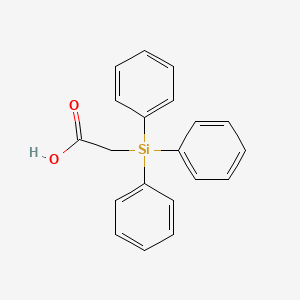
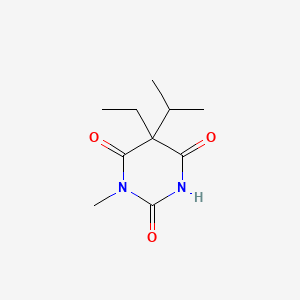
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
